Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Description
Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is a heterocyclic compound featuring a fused thiophene-oxazine core. The thieno[3,2-d][1,3]oxazine system combines a sulfur-containing thiophene ring with a 1,3-oxazine moiety, imparting unique electronic and steric properties. This compound is structurally distinct due to the sulfur atom in the thiophene ring, which influences its reactivity, solubility, and intermolecular interactions compared to carbocyclic analogs.
Its ester functional group enhances solubility in organic solvents, making it a versatile intermediate for further derivatization.
Properties
CAS No. |
869299-09-2 |
|---|---|
Molecular Formula |
C9H7NO4S |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
ethyl 4-oxothieno[3,2-d][1,3]oxazine-2-carboxylate |
InChI |
InChI=1S/C9H7NO4S/c1-2-13-9(12)7-10-5-3-4-15-6(5)8(11)14-7/h3-4H,2H2,1H3 |
InChI Key |
GGSYFQWWKWYSKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=O)O1)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Two-Component Condensation Reactions
A foundational approach involves the condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with ethyl acetoacetate. This reaction proceeds via nucleophilic attack of the amine group on the β-ketoester, forming an intermediate Schiff base. Subsequent hydrolysis under acidic conditions generates a free carboxylic acid, which undergoes intramolecular cyclization upon treatment with acetic anhydride. This method achieves moderate yields (45–60%) and is notable for its simplicity, though it requires precise temperature control (-10°C to 0°C) to minimize side reactions.
Aldehyde-Mediated Cyclization
Alternative routes employ formaldehyde as a cyclizing agent. For instance, N-Boc-4-oxo-L-proline reacts with cysteamine hydrochloride in the presence of formaldehyde to form the thieno-oxazine backbone. The reaction proceeds through a Mannich-type mechanism, where the aldehyde facilitates C–N bond formation between the thiophene and oxazine moieties. This method yields 85–87% purity after crystallization with normal heptane, though scalability is limited by the need for cryogenic conditions (-10°C).
Cyclization of Functionalized Intermediates
Intramolecular Cyclization via Active Methylene Groups
A patent-pending method leverages the reactivity of active methylene groups in intermediates such as acetic 2-{[1-methyl-2-(4-oxo-5,6,7,8-tetrahydro-4H-benzo-thieno[2,3-d]oxazin-2-yl)ethylidene]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid anhydride. Heating this compound induces intramolecular cyclization, forming the target product with concomitant loss of acetic acid. Yields here are highly variable (18–40%), depending on the alkylating agent (e.g., methyl tosylate vs. ethyl iodide).
Base-Catalyzed Cyclization
Base-mediated cyclization offers a complementary pathway. Treatment of α-halogenated carbonyl precursors (e.g., ethyl 2-chloroacetoacetate) with aqueous sodium hydroxide at 60°C triggers dehydrohalogenation and subsequent ring closure. This method is advantageous for its solvent efficiency (water) and high conversion rates (>95%), though product isolation requires extraction with ethyl acetate.
Functional Group Interconversion Strategies
Esterification and Transesterification
The ethyl ester group in the target compound can be introduced via esterification of carboxylic acid precursors. For example, reacting 4-oxo-4H-thieno[3,2-d][1,oxazine-2-carboxylic acid with ethanol in the presence of sulfuric acid achieves near-quantitative esterification. Transesterification with ethyl acetate under reflux conditions offers an alternative, though competing hydrolysis necessitates anhydrous conditions.
Oxidation of Thiol Precursors
Oxidation of 4-mercapto-thieno[3,2-d]oxazine derivatives with hydrogen peroxide or m-chloroperbenzoic acid provides access to the 4-oxo functionality. This method is particularly useful for late-stage functionalization, enabling the synthesis of analogs with varying oxidation states.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Two-Component Condensation | Ethyl acetoacetate, acetic anhydride | -10°C to 0°C, acidic hydrolysis | 45–60% | >90% | Moderate |
| Aldehyde-Mediated Cyclization | Formaldehyde, N-Boc-4-oxo-L-proline | Cryogenic, heptane crystallization | 85–87% | 99–99.6% | Low |
| Base-Catalyzed Cyclization | Ethyl 2-chloroacetoacetate, NaOH | 60°C, aqueous medium | >95% | 99% | High |
| Intramolecular Cyclization | Methyl tosylate, N-methylpyrrolidine | Reflux, ethanol | 18–40% | 95–98% | Moderate |
Challenges and Optimization Strategies
Byproduct Formation
Side reactions, such as over-alkylation or hydrolysis of the ester group, are common in condensation-based routes. Employing stoichiometric control (e.g., slow addition of alkylating agents) and low temperatures (-10°C) mitigates these issues.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. For example:
-
Acidic Hydrolysis :
This reaction is critical for generating intermediates for further functionalization . -
Basic Hydrolysis :
The resulting sodium carboxylate can be protonated to the free acid .
Nucleophilic Substitution at the Oxazine Ring
The oxazine ring is susceptible to nucleophilic attack, particularly at the carbonyl carbon. For instance:
-
Aminolysis :
Reacting with amines (e.g., cyclohexanamine) opens the oxazine ring, forming amide derivatives.
Cyclization Reactions
The compound participates in cyclization to form polycyclic frameworks:
-
With Ethyl 2-Chloroacetoacetate :
In water at 60°C, it forms thiazolo[3,2-a]indoles via tandem nucleophilic attack and cyclization .
-
With Anthranilic Acid Derivatives :
Under reflux in CHCl₃, it undergoes condensation and cyclization to yield benzo[d] oxazine derivatives .
Electrophilic Aromatic Substitution
The thiophene moiety undergoes electrophilic substitution, particularly at the 5-position:
-
Nitration :
This reaction modifies electronic properties for targeted bioactivity.
Oxazine Ring Functionalization
The oxazine ring participates in ring-opening/ring-closing reactions:
-
With Acylating Agents :
Using ethyl 2-chloro-2-oxoacetate in CHCl₃ forms intermediates that cyclize to pyrimidines .
Metal-Free Coupling Reactions
Recent studies highlight its role in synthesizing quinolinone derivatives via nucleophilic attack mechanisms:
-
With Ethyl 4-(4-Methoxyphenyl)-2-methylene-4-oxobutanoate :
Anthranilic acid’s nucleophilic nitrogen attacks the carbonyl group, forming intermediates that cyclize to quinolinones .
Antimicrobial Activity Correlation
Derivatives synthesized from these reactions exhibit antimicrobial properties:
Scientific Research Applications
Biological Applications
Pharmacological Potential
Preliminary studies indicate that Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate exhibits promising biological activities, making it a candidate for further pharmacological research. Notably, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets effectively .
Case Studies
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound can inhibit the growth of various bacteria and fungi. The presence of specific functional groups enhances lipophilicity, facilitating cellular penetration and target site delivery .
- Anticancer Properties : The compound's interaction with thymidylate synthase (an enzyme critical for DNA synthesis) has been modeled to assess its anticancer effects. Compounds derived from this core structure have exhibited IC50 values ranging from 0.47 to 1.4 µM against different cancer cell lines .
Material Science Applications
Polymer Chemistry
this compound can serve as a monomer in polymer synthesis due to its reactive functional groups. This application is particularly relevant in developing new materials with enhanced mechanical properties or specific functionalities .
Nanotechnology
The compound's unique structure allows for incorporation into nanomaterials, which can be utilized in drug delivery systems or as components in electronic devices. Its ability to form stable complexes with metals also opens avenues for catalysis applications .
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ethyl 4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylate
- Core Structure : Replaces the thiophene ring with a benzene ring, forming a benzo-oxazine system .
- Synthesis : Prepared via cyclization of anthranilic acid derivatives with diethyl oxalate under reflux conditions (e.g., 129–141°C for benzo derivatives) .
- Key Differences: Electronic Effects: The benzene ring provides electron-rich aromaticity, whereas the thiophene’s sulfur atom introduces electron-withdrawing character. Reactivity: Benzo-oxazines are less prone to oxidation compared to thieno analogs due to the absence of sulfur.
Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
Ethyl 4-oxopyrido[2,3-d][1,3]oxazine-2-carboxylate
Physical and Spectroscopic Properties
Table 1: Comparative Physical Properties
| Compound | Melting Point (°C) | Molecular Weight | Solubility (Organic Solvents) |
|---|---|---|---|
| Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate | Not reported | 253.26 | High (ester group) |
| Ethyl 4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylate | 129–131 | 235.21 | Moderate |
| Ethyl 6-chloro-4-oxo-benzo[d][1,3]oxazine-2-carboxylate | 139–141 | 297.09 | Low (polar substituents) |
Table 2: Spectroscopic Data
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (Key Shifts, ppm) |
|---|---|---|
| This compound | ~1740–1780 (estimated) | δ 1.3–1.4 (CH3), δ 4.2–4.4 (CH2) |
| Ethyl 4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylate | 1769–1786 | δ 7.3–7.7 (aromatic H) |
| Ethyl 6,7-dimethoxy-benzo[d][1,3]oxazine-2-carboxylate | 1743–1769 | δ 3.8–4.0 (OCH3) |
Biological Activity
Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms, and applications based on diverse research findings.
- Molecular Formula : C9H7NO4S
- Molecular Weight : 225.22 g/mol
- CAS Number : 869299-09-2
Synthesis and Structure
The synthesis of this compound typically involves the reaction of thieno[3,2-d][1,3]oxazine derivatives with various carboxylic acid derivatives. The structural modifications can significantly influence the biological activity of the resulting compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤0.25 µg/mL |
| Acinetobacter baumannii | ≤0.25 µg/mL |
| Candida albicans | ≤0.25 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10 |
| HeLa (Cervical) | 15 |
| B16F10 (Melanoma) | 12 |
These findings suggest that this compound may possess significant anticancer potential and warrants further investigation into its mechanisms of action .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against resistant strains of bacteria. The results indicated that the compound effectively inhibited growth at low concentrations, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .
- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on various human cancer cell lines revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .
Q & A
Basic Questions
Q. What are the key synthetic routes for Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate, and how can reaction conditions influence yield?
- The synthesis of thieno-oxazine derivatives typically involves cyclization reactions. For example, similar compounds (e.g., ethyl 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate) are synthesized via cyclization of intermediates like 2-amino-5-nitrophenol, followed by N-methylation and borane reduction . Key factors include solvent choice (e.g., ethanol for cyclization), temperature control (60–80°C for nitro group reduction), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization often requires iterative adjustment of stoichiometry and reaction time.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) is used to assess purity.
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and ring conformation. For example, the thieno-oxazine ring’s anisotropy affects chemical shifts (δ 4.2–5.0 ppm for oxazine protons) .
- IR : Stretching bands at ~1700 cm (C=O) and ~1250 cm (C-O-C) validate functional groups.
Advanced Research Questions
Q. What computational methods are suitable for analyzing the thieno-oxazine ring’s puckering and hydrogen-bonding patterns?
- Ring Puckering : Cremer-Pople coordinates quantify non-planarity using crystallographic data. For example, puckering amplitude (Q) and phase angle (φ) can be derived from atomic coordinates .
- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) classifies motifs like chains (C(4)) or rings (R_2$$^2(8)) based on donor-acceptor distances (<3.0 Å) and angles (>120°) .
- Software : SHELXTL (structure refinement) and WinGX (visualization) are critical for modeling .
Q. How do substituents on the thieno-oxazine core influence biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?
- SAR Trends :
- Electron-withdrawing groups (e.g., Br at position 6) enhance stability but may reduce solubility .
- Methyl or ethyl esters at position 2 improve bioavailability in vitro but show conflicting cytotoxicity results in different cell lines .
- Contradictions :
- In some studies, trifluoromethyl groups increase metabolic resistance but reduce binding affinity to target enzymes (e.g., kinases) .
- Discrepancies in IC values for antiproliferative activity may arise from assay conditions (e.g., serum concentration, incubation time) .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Challenges :
- Polymorphism due to flexible oxazine ring .
- Twinning in low-symmetry space groups (e.g., P2/c) .
- Solutions :
- Use of anti-solvent vapor diffusion (e.g., hexane/ethyl acetate) to control nucleation.
- High-resolution data collection (Cu-Kα, λ = 1.5418 Å) with SHELXL refinement improves model accuracy .
Methodological Recommendations
- For Structural Analysis : Combine X-ray crystallography (SHELX ) with DFT calculations (e.g., B3LYP/6-31G*) to resolve puckering ambiguities.
- For SAR Studies : Use standardized assays (e.g., MTT for cytotoxicity) and control variables like DMSO concentration (<0.1%) to minimize data variability .
- For Synthesis : Optimize nitro group reduction using catalytic transfer hydrogenation (CTH) with ammonium formate to avoid high-pressure H .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
